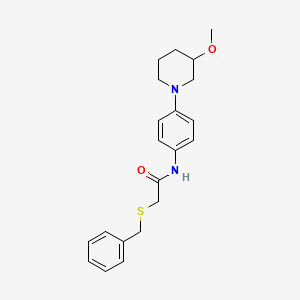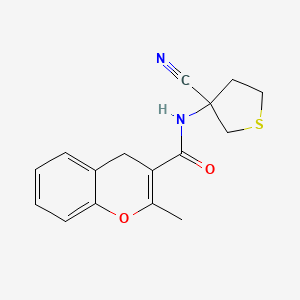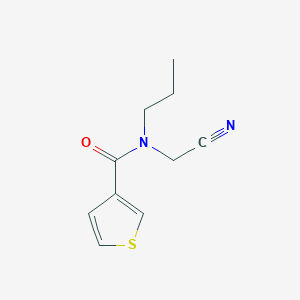
5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide is a synthetic organic compound known for its applications in various scientific fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzamide core substituted with a chloro group, a methoxy group, and a pyrimidin-4-yl group modified with dimethylamino and methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide generally follows a multi-step synthetic route. One common approach involves:
Starting Material: The synthesis begins with the preparation of 2-methoxybenzoic acid.
Intermediate Formation: Chlorination of 2-methoxybenzoic acid to yield 5-chloro-2-methoxybenzoic acid.
Amide Bond Formation: Reaction with an appropriate amine, such as 2-(dimethylamino)-6-methylpyrimidin-4-ylmethylamine, to form the target compound.
Industrial Production Methods: Industrial production methods for this compound typically involve optimization of reaction conditions to increase yield and purity. Common conditions include controlled temperature, pressure, and the use of catalytic agents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro and methoxy substituents on the benzamide ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Nucleophilic Substitution: Sodium methoxide or sodium ethoxide for substitution reactions.
Major Products Formed:
Through these reactions, various derivatives of the compound can be synthesized, which may exhibit different properties and activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology and Medicine: Investigated for its potential therapeutic applications. The compound's structure suggests it may interact with specific biological targets, making it a candidate for drug development research.
Industry: Applied in the production of specialty chemicals and in the design of new materials with specific functional properties.
Mécanisme D'action
Comparison with Other Compounds:
Structure: Compared to similar benzamide derivatives, the presence of the chloro and dimethylamino-pyrimidinyl groups makes this compound unique.
Properties: Exhibits distinct chemical reactivity and biological activity due to its unique substituents.
Comparaison Avec Des Composés Similaires
N-(2-(dimethylamino)pyrimidin-4-yl)-2-methoxybenzamide: A close analog with different substituents.
5-bromo-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide: Another derivative with a bromine substituent instead of chlorine.
Propriétés
IUPAC Name |
5-chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-7-12(20-16(19-10)21(2)3)9-18-15(22)13-8-11(17)5-6-14(13)23-4/h5-8H,9H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXYAJMOPJIEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2891043.png)
![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2891045.png)
![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)

![N-cyclohexyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2891054.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2891056.png)



![7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2891062.png)


![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2891065.png)
